![molecular formula C6H9NO4 B14594534 3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one CAS No. 61224-20-2](/img/structure/B14594534.png)
3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one is an organic compound that features a dioxazole ring, which is a five-membered ring containing two oxygen atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an isopropyl alcohol derivative with a suitable dioxazole precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary based on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one include other dioxazole derivatives and compounds with similar structural features. Examples include:
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the isopropyl group. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61224-20-2 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-(propan-2-yloxymethyl)-1,4,2-dioxazol-5-one |
InChI |
InChI=1S/C6H9NO4/c1-4(2)9-3-5-7-11-6(8)10-5/h4H,3H2,1-2H3 |
InChI Key |
HWOAZSCYCBUOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=NOC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
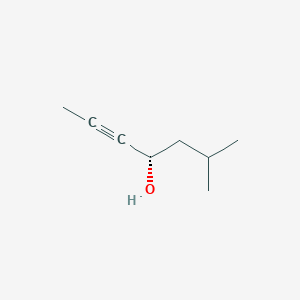
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)


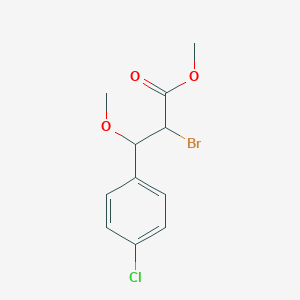
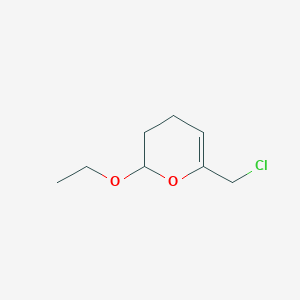
![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14594497.png)
![1-[4-(Methanesulfinyl)phenyl]heptan-1-one](/img/structure/B14594498.png)
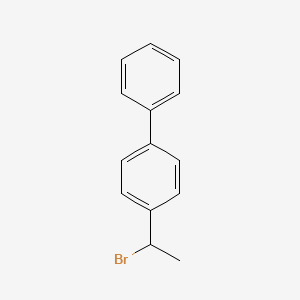
![(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide](/img/structure/B14594512.png)
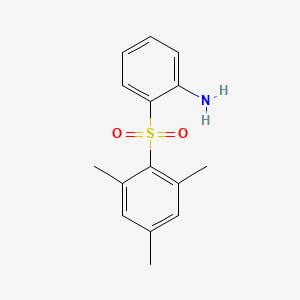
![Dispiro[2.2.2~6~.2~3~]decan-4-one](/img/structure/B14594519.png)
